molecular formula C7H15NO B15349736 (3R)-3-amino-5-methylhexan-2-one

(3R)-3-amino-5-methylhexan-2-one

Cat. No.: B15349736
M. Wt: 129.20 g/mol
InChI Key: RVCJZAGFTBLSSU-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R)-3-Amino-5-methylhexan-2-one: is an organic compound belonging to the class of amino ketones. It features an amino group (-NH2) attached to the third carbon atom and a methyl group (-CH3) attached to the fifth carbon atom of a hexan-2-one backbone. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Reductive Amination: One common method involves the reductive amination of 5-methylhexan-2-one with ammonia in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) or hydrogen (H2) over a catalyst like palladium on carbon (Pd/C).

  • Grignard Reaction: Another approach is the Grignard reaction, where 5-methylhexan-2-one is reacted with a Grignard reagent (e.g., methylmagnesium bromide) followed by hydrolysis to introduce the amino group.

Industrial Production Methods: In an industrial setting, the compound is typically synthesized using large-scale reductive amination processes, which are optimized for high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

(3R)-3-Amino-5-methylhexan-2-one: undergoes several types of chemical reactions:

  • Oxidation: The amino group can be oxidized to form an amine oxide.

  • Reduction: The carbonyl group can be reduced to form a secondary alcohol.

  • Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide (H2O2) or meta-chloroperoxybenzoic acid (mCPBA) in the presence of a base.

  • Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

  • Substitution: Alkyl halides in the presence of a base such as triethylamine (Et3N).

Major Products Formed:

  • Oxidation: this compound oxide.

  • Reduction: (3R)-3-amino-5-methylhexan-2-ol.

  • Substitution: Various alkylated derivatives depending on the alkyl halide used.

Scientific Research Applications

(3R)-3-Amino-5-methylhexan-2-one: has diverse applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.

  • Biology: The compound is used in the study of enzyme inhibitors and as a precursor for bioactive molecules.

  • Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which (3R)-3-amino-5-methylhexan-2-one exerts its effects depends on its specific application. For example, in drug development, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved would vary based on the biological context and the specific reactions it undergoes.

Comparison with Similar Compounds

  • (3R)-3-amino-4-methylpentan-2-one

  • (3R)-3-amino-6-methylheptan-2-one

  • (3R)-3-amino-4-ethylpentan-2-one

  • (3R)-3-amino-5-ethylhexan-2-one

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

(3R)-3-amino-5-methylhexan-2-one

InChI

InChI=1S/C7H15NO/c1-5(2)4-7(8)6(3)9/h5,7H,4,8H2,1-3H3/t7-/m1/s1

InChI Key

RVCJZAGFTBLSSU-SSDOTTSWSA-N

Isomeric SMILES

CC(C)C[C@H](C(=O)C)N

Canonical SMILES

CC(C)CC(C(=O)C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.